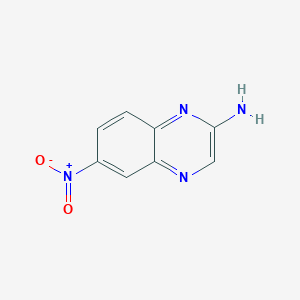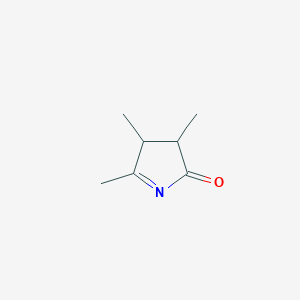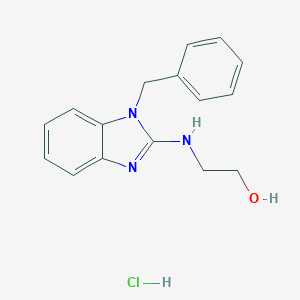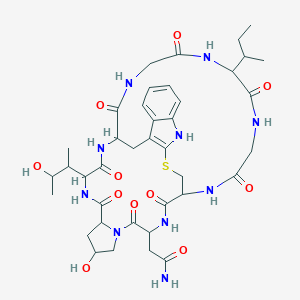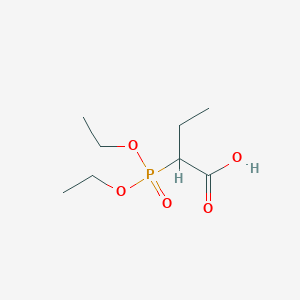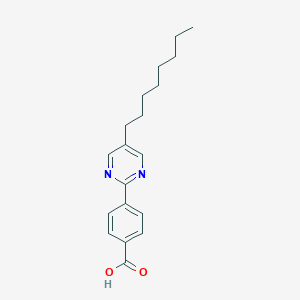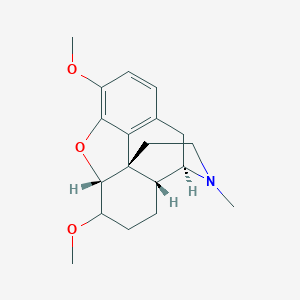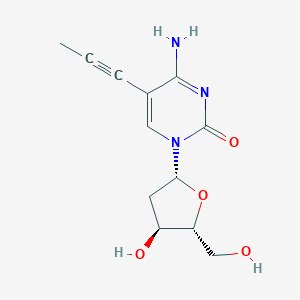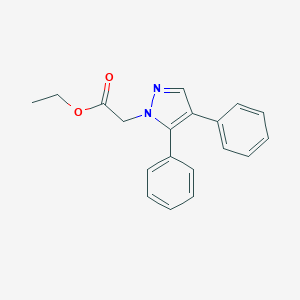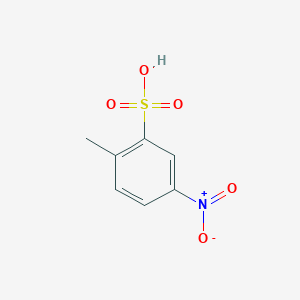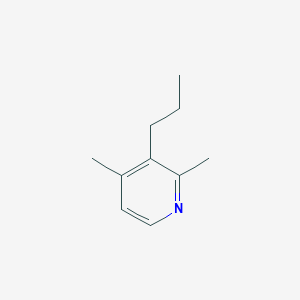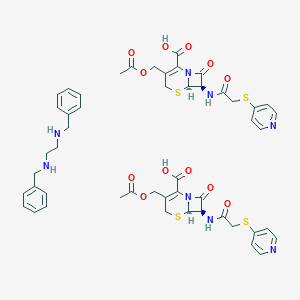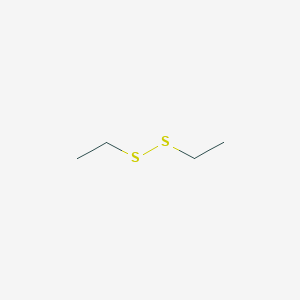![molecular formula C11H16O4 B047277 4-(甲氧羰基)双环[2.2.2]辛烷-1-羧酸 CAS No. 18720-35-9](/img/structure/B47277.png)
4-(甲氧羰基)双环[2.2.2]辛烷-1-羧酸
概述
描述
Synthesis Analysis
The synthesis of compounds related to 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid involves various strategies. Highly functionalized bicyclo[3.2.1]octane derivatives have been synthesized from readily available precursors, showcasing the versatility of bicyclic compounds as building blocks for complex molecular structures (Meijere et al., 1998).
Molecular Structure Analysis
The molecular structure of derivatives of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid, such as in the case of (2R,3S-3-benzamido-3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid, reveals a D3 symmetry. The rings exhibit slight deviations from ideal boat conformations, indicating the complex spatial arrangement and potential steric effects influencing its chemical behavior (Buñuel et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and esters has been studied, revealing the influence of substituents on ionization constants, reactivities towards diphenyldiazomethane, and saponification rates. These studies underline the significant impact of the bicyclic structure on the electronic properties and reactivity of the compound (Roberts & Moreland, 1953).
Physical Properties Analysis
The study of 13C NMR spectra of bicyclic compounds, including derivatives of bicyclo[2.2.2]octane, provides insight into the stereochemical effects of substituents on carbon shieldings. These findings are crucial for understanding the molecular dynamics and physical properties of these compounds (Brouwer et al., 1977).
Chemical Properties Analysis
Substituent effects on the acidity of bicyclo[2.2.2]octane-1-carboxylic acids have been quantitatively analyzed, offering a deeper understanding of how structural variations influence acid strength and, by extension, the chemical properties of the molecule. Such insights are invaluable for designing new compounds with tailored acidity and reactivity profiles (Wiberg, 2002).
科学研究应用
抗疟疾和抗锥虫活性:与4-(甲氧羰基)双环[2.2.2]辛烷-1-羧酸结构相关的4-氨基双环[2.2.2]辛酮衍生物,由于其抗疟疾和抗锥虫活性,显示出在疟疾治疗中的潜力 (Seebacher et al., 2003)。
分子中的归纳效应:对4-取代双环[2.2.2]辛烷-1-羧酸的研究提供了一个评估各种取代基归纳效应的模型,这对于理解分子相互作用和反应性是至关重要的 (Exner & Böhm, 2002)。
液晶性质:基于双环辛烷的新型酯类化合物,包括类似于4-(甲氧羰基)双环[2.2.2]辛烷-1-羧酸的化合物,展示出广泛的向列型相。它们在扭曲向列型电池的多重复用应用中表现出优越性 (Gray & Kelly, 1981)。
螺环吡喃衍生物的合成:硅胶固定的催化剂有效地催化使用双环[2.2.2]辛烷衍生物合成螺环吡喃,展示了其在有机合成中的适用性 (Moosavi‐Zare等,2016)。
手性纯氨基酸的合成:微波激活促进了手性纯双环氨基酸的合成,提供了一个不对称Diels-Alder反应的罕见例子。这突显了双环[2.2.2]辛烷衍生物在不对称合成中的潜力 (Songis等,2007)。
安全和危害
This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s hazardous if swallowed or comes in contact with the skin, and it can cause serious eye irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .
属性
IUPAC Name |
4-methoxycarbonylbicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-15-9(14)11-5-2-10(3-6-11,4-7-11)8(12)13/h2-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZVAQVEHVGIEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453033 | |
| Record name | 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
CAS RN |
18720-35-9 | |
| Record name | 1-Methyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18720-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-carboxylic Acid18720-35-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details
















Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

